3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-
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Overview
Description
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] is a complex organic compound known for its unique photochromic properties. This compound is part of the naphthopyran family, which is widely studied for its applications in photochromic systems, particularly in ophthalmic lenses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] typically involves the condensation of naphthol derivatives with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps including the formation of an intermediate chalcone, which then undergoes cyclization to form the naphthopyran structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic agent in the development of smart materials and sensors.
Biology: Studied for its potential in biological imaging and as a molecular probe.
Medicine: Investigated for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the production of photochromic lenses and coatings
Mechanism of Action
The photochromic behavior of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] involves the reversible transformation between a colorless closed form and a colored open form upon exposure to UV light. This transformation is facilitated by the breaking and reforming of the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- 3,3-Diaryl-3H-naphtho[2,1-b]pyran
- 1H-Naphtho[2,1-b]pyran derivatives
Uniqueness
What sets 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] apart is its enhanced photochromic properties, including faster coloration and decoloration rates, and higher fatigue resistance. These characteristics make it particularly suitable for applications requiring rapid and reversible color changes .
Properties
CAS No. |
872715-65-6 |
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Molecular Formula |
C44H30O2 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
3-phenyl-3-[4-(3-phenylbenzo[f]chromen-3-yl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C44H30O2/c1-3-13-33(14-4-1)43(29-27-39-37-17-9-7-11-31(37)19-25-41(39)45-43)35-21-23-36(24-22-35)44(34-15-5-2-6-16-34)30-28-40-38-18-10-8-12-32(38)20-26-42(40)46-44/h1-30H |
InChI Key |
GXVWKXCTJDZULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)C6(C=CC7=C(O6)C=CC8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
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